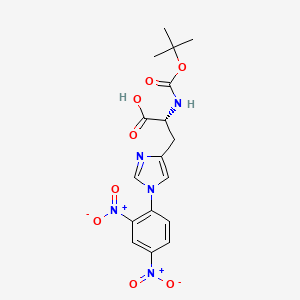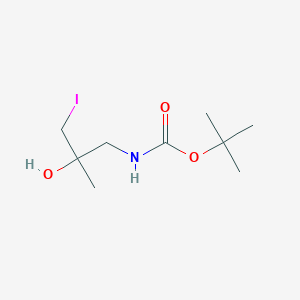
tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C9H18INO3 and a molecular weight of 315.15 g/mol . It is often used in research settings and has various applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodinated alcohol under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the iodinated alcohol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a simpler carbamate derivative.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N) or pyridine (Py) are used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of protected amines and amino acids .
Biology:
- Utilized in the study of enzyme mechanisms and protein modifications.
- Acts as a probe in biochemical assays to investigate molecular interactions .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and its potential as a pharmacological agent .
Industry:
- Used in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with specific properties .
作用机制
The mechanism of action of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The presence of the iodine atom and the carbamate group allows for specific binding and modulation of biological pathways .
相似化合物的比较
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
tert-Butyl N-hydroxycarbamate: Lacks the hydroxy and iodine groups, used primarily as a protecting group in organic synthesis.
Uniqueness:
- The presence of the iodine atom in tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate makes it unique compared to other carbamates. This iodine atom allows for specific substitution reactions and can be used as a handle for further functionalization.
- The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for use in different research and industrial applications .
属性
分子式 |
C9H18INO3 |
|---|---|
分子量 |
315.15 g/mol |
IUPAC 名称 |
tert-butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18INO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
InChI 键 |
MMKDFIAFTHEGFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


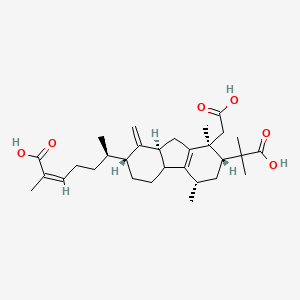
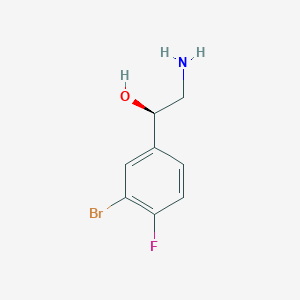
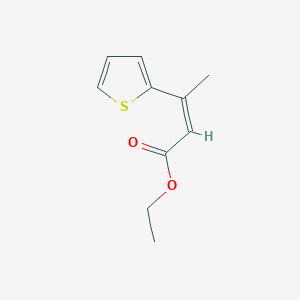
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
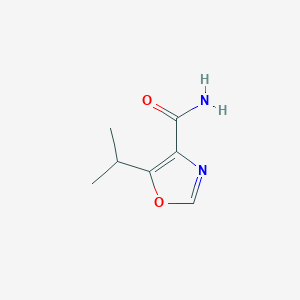

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

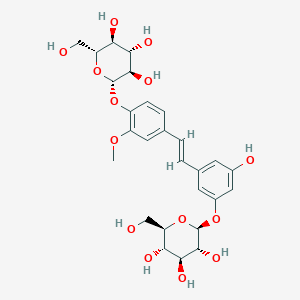
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
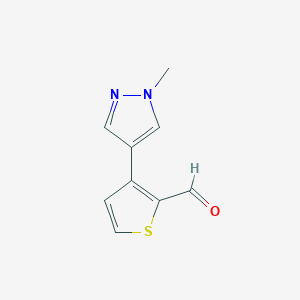
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
